Interleukin (IL)-6 Receptor
Description
Membrane-Bound Interleukin-6 Receptor Alpha Subunit
The membrane-bound Interleukin-6 receptor alpha (IL-6Rα) subunit is a type I transmembrane protein encoded by the IL6R gene. It consists of an extracellular region (339 residues), a transmembrane domain (28 residues), and a short cytoplasmic tail (82 residues). The extracellular region includes three domains: an N-terminal immunoglobulin (Ig)-like domain (D1), a cytokine-binding module (CBM) composed of two fibronectin type III (FnIII) domains (D2 and D3), and a 52-residue stalk region connecting the CBM to the transmembrane domain. IL-6Rα lacks intrinsic signaling capability but serves as the high-affinity ligand-binding subunit for Interleukin-6 (IL-6).
Signal-Transducing Glycoprotein 130 Subunit
Glycoprotein 130 (gp130) is the shared signal-transducing subunit for the IL-6 cytokine family. It is a type I transmembrane protein with an extracellular region comprising an Ig-like domain (D1), a cytokine-binding homology region (CHR; D2–D3), and three membrane-proximal FnIII domains (D4–D6). The intracellular domain contains Box 1 and Box 2 motifs essential for Janus kinase (JAK) recruitment and activation. Unlike IL-6Rα, gp130 cannot bind IL-6 directly but forms a functional signaling complex upon IL-6/IL-6Rα engagement.
Soluble Interleukin-6 Receptor Isoforms
Soluble IL-6 receptor (sIL-6R) isoforms are generated via two mechanisms: (1) proteolytic cleavage of membrane-bound IL-6Rα by A Disintegrin and Metalloproteinase 10 (ADAM10) or ADAM17, and (2) alternative splicing of IL6R mRNA, which excludes the transmembrane domain. These isoforms retain IL-6-binding capacity and enable IL-6 trans-signaling by forming complexes with gp130 on cells lacking membrane-bound IL-6Rα.
Properties
Molecular Formula |
C51H85N13O21 |
|---|---|
Molecular Weight |
1216.3 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C51H85N13O21/c1-22(2)16-28(56-42(75)31(20-67)60-47(80)37(53)25(7)69)49(82)63-14-8-10-33(63)46(79)61-38(23(3)4)48(81)54-26(12-13-35(52)70)40(73)55-27(17-36(71)72)41(74)57-29(18-65)43(76)58-30(19-66)44(77)59-32(21-68)45(78)62-39(24(5)6)50(83)64-15-9-11-34(64)51(84)85/h22-34,37-39,65-69H,8-21,53H2,1-7H3,(H2,52,70)(H,54,81)(H,55,73)(H,56,75)(H,57,74)(H,58,76)(H,59,77)(H,60,80)(H,61,79)(H,62,78)(H,71,72)(H,84,85)/t25-,26+,27+,28+,29+,30+,31+,32+,33+,34+,37+,38+,39+/m1/s1 |
InChI Key |
KRNQVBYIMBCFNF-PEZSOYKISA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)N |
sequence |
One Letter Code: TSLPVQDSSSVP |
Origin of Product |
United States |
Preparation Methods
Recombinant Expression of IL-6 Receptor and Interleukin-6
Expression Systems
The most common approach for preparing IL-6R involves recombinant DNA technology using prokaryotic expression systems, primarily Escherichia coli strains such as BL21 (DE3). This system is favored due to its cost-effectiveness, ease of genetic manipulation, and scalability for large-scale production.
Prokaryotic Expression : IL-6R or its mutant forms are cloned into expression vectors (e.g., pTWIN-1 plasmid) and transformed into E. coli strains for protein expression. Induction is typically achieved using IPTG (Isopropyl β-D-1-thiogalactopyranoside) to activate the T7 promoter system.
Challenges : IL-6R and IL-6 are often difficult to express in soluble, bioactive forms due to aggregation and inclusion body formation. Strategies to improve solubility include co-expression with cytoplasmic chaperones and lowering cultivation temperatures to enhance proper folding.
Inclusion Body Formation and Solubilization
When expressed in E. coli, IL-6R frequently forms insoluble inclusion bodies. The preparation process involves:
Isolation of Inclusion Bodies : Cells are lysed by high-pressure homogenization or ultrasonic disruption in buffers containing detergents (e.g., Triton X-100) and Tris-HCl at pH 8-9. The inclusion bodies are collected by centrifugation.
Washing Steps : Inclusion bodies are washed sequentially with buffers containing urea to remove contaminants and then with urea-free buffers to remove residual denaturants.
Solubilization and Denaturation : The inclusion bodies are dissolved in denaturing solutions containing reducing agents such as beta-mercaptoethanol to break disulfide bonds and fully solubilize the protein.
Refolding and Renaturation of IL-6 Receptor
Refolding is critical to obtain biologically active IL-6R from denatured inclusion bodies.
Dilution Renaturation : The denatured protein solution is slowly diluted into a renaturation buffer at low temperature to promote correct folding and disulfide bond formation. Dialysis and ultrafiltration concentrate the refolded protein.
Optimization Parameters : Renaturation buffers often contain additives such as redox pairs, salts, and stabilizers to enhance folding efficiency. Temperature control and slow addition rates are essential to minimize aggregation during refolding.
Purification Techniques
Purification aims to isolate IL-6R with high purity and biological activity.
Affinity Chromatography : A widely used method involves affinity columns containing ligands specific for IL-6R or fused tags (e.g., intein tags in pTWIN-1 system). One-step affinity purification can yield highly pure IL-6R, reducing processing time and protein loss.
IMPACT System : The Intein Mediated Purification with an Affinity Chitin-binding Tag (IMPACT) system allows tagless protein purification by self-cleavage of intein fusion proteins, providing native IL-6R without extra residues.
Additional Purification : Size exclusion chromatography and ion-exchange chromatography may be employed for further polishing, depending on the desired purity and application.
Production of Soluble IL-6 Receptor Variants
Soluble IL-6R (sIL-6R) can be naturally generated by ectodomain shedding or alternative splicing. Recombinant soluble IL-6R is produced to study IL-6 signaling and for therapeutic purposes.
Mutant IL-6R with Enhanced Affinity : Site-directed mutagenesis is used to create IL-6R variants with increased IL-6 binding affinity but reduced signal transduction capability, useful as IL-6 antagonists.
Expression and Purification : Mutant sIL-6R is expressed in E. coli and purified using affinity chromatography, often at mild temperatures (e.g., 25 °C overnight) to preserve activity.
Biological Activity Testing : ELISA and cell-based assays (e.g., using A549 cells) verify the binding affinity and inhibitory effects of the purified receptor variants.
Cellular Sources and Natural Production of Soluble IL-6R
Understanding natural production mechanisms informs recombinant preparation strategies.
Ectodomain Shedding : Activated CD4+ T cells produce sIL-6R by proteolytic cleavage of membrane-bound IL-6R via metalloproteinases such as ADAM17 and ADAM10.
Alternative Splicing : Some sIL-6R arises from mRNA variants lacking the transmembrane domain, resulting in secreted forms with unique C-terminal sequences.
Summary Table of Preparation Methods
| Step | Method/Technique | Key Details/Conditions | Outcome/Advantages |
|---|---|---|---|
| Gene Cloning & Expression | Prokaryotic expression in E. coli BL21 or Shuffle T7 | Vectors: pET-21a, pET-24a, pTWIN-1; IPTG induction | High yield, cost-effective |
| Inclusion Body Isolation | Cell lysis by high-pressure homogenization or sonication | Buffer: 10-30 mM Tris-HCl, Triton X-100, pH 8-9 | Efficient collection of IL-6R inclusion bodies |
| Inclusion Body Washing | Washing with urea-containing buffer, then urea-free buffer | Removes contaminants and denaturants | Purified inclusion bodies |
| Solubilization & Denaturation | Beta-mercaptoethanol-containing denaturing solution | Complete dissolution of inclusion bodies | Ready for refolding |
| Refolding & Renaturation | Slow dilution into renaturation buffer at low temperature | Dialysis and ultrafiltration concentration | Bioactive IL-6R with correct folding |
| Purification | Affinity chromatography (Anti-IL-6R adsorbent, IMPACT system) | One-step purification, mild conditions | High purity, native protein |
| Mutagenesis (for variants) | Site-directed mutagenesis to enhance IL-6 affinity | Computational modeling (Modeller, HADDOCK) | Functional receptor variants |
| Activity Verification | ELISA, cell assays (e.g., A549 cells) | Binding affinity and inhibition of IL-6 signaling | Confirms biological functionality |
Research Findings and Performance Metrics
Recovery Rate : Recombinant IL-6 preparations using the described inclusion body renaturation and affinity purification methods achieve recovery rates around 21%, which is considered high for such complex proteins.
Soluble IL-6 Yield : Co-expression with chaperones and cultivation at reduced temperatures produce approximately 2.6 mg of soluble IL-6 per liter of culture, indicating improved solubility and folding efficiency.
Mutant IL-6R Binding : Engineered IL-6R mutants demonstrate enhanced IL-6 binding affinity with reduced gp130 interaction, confirmed by docking studies and ELISA, supporting their potential as therapeutic inhibitors.
Natural sIL-6R Production : Activated CD4+ T cells are significant sources of sIL-6R via ADAM17-mediated shedding, which has implications for autoimmune disease mechanisms and therapeutic targeting.
Chemical Reactions Analysis
Key Interactions and Binding Sites
The interaction between IL-6 and IL-6R has been extensively studied to understand the underlying mechanisms and identify key residues involved in binding . Several studies have identified specific binding sites on IL-6 that interact with IL-6R . These sites, designated as Site-I, Site-II, and Site-III, are crucial for the sequential assembly of the hexameric IL-6 receptor complex .
-
Site-II: Responsible for binding the first molecule of gp130 .
-
Site-III: Responsible for binding the second molecule of gp130, leading to the formation of the hexameric complex .
The crystal structure of IL-6 reveals a four-helix bundle linked by loops and a mini-helix . The relative arrangement of these helices is maintained by hydrophobic interactions within the core of the molecule .
Impact of IL-6R Polymorphisms on IL-6 Levels
Genetic variants in the IL6R gene have been shown to be associated with the risk of inflammatory and autoimmune diseases . Several polymorphisms are associated with altered IL-6 and IL-6R levels .
| Polymorphism | Effect on IL-6 Level | Effect on IL-6R Level | Effect on sIL-6R Level |
|---|---|---|---|
| rs7529229 | Increased | Not reported | Not reported |
| rs7518199 | Increased | Not reported | Not reported |
| rs4537545 | Increased | Not reported | Not reported |
| rs4129267 | Increased | Increased | Not reported |
| rs2228145 | Increased | Decreased | Increased |
| rs4845618 | Decreased | Not reported | Not reported |
| rs4553185 | Decreased | Not reported | Not reported |
The rs2228145 polymorphism, in particular, has been shown to increase sIL-6R levels while decreasing mIL-6R expression, leading to impaired IL-6 responsiveness .
Modulation of IL-6 Signaling
The IL-6 signaling pathway can be modulated by several factors, including soluble forms of gp130 (sgp130), which act as natural inhibitors of IL-6 trans-signaling . Pro-inflammatory roles of IL-6 are mainly attributed to the trans-signaling pathway, whereas anti-inflammatory and regenerative signaling is mediated by IL-6 classic signaling .
Mutational Analysis of IL-6 and IL-6R Interactions
Mutational studies have provided valuable insights into the interaction between IL-6 and IL-6R . Specific mutations in IL-6 can affect its binding affinity to IL-6R and its ability to form a complex with gp130 . For instance, mutations at R178E result in the lowest affinity for hIL-6R due to the loss of electrostatic interactions and intermolecular hydrogen bonds .
| Mutant | Binding Energy to IL-6R (kCal/mol) | Affinity with hIL-6R - gp130 complex | Biological Activity |
|---|---|---|---|
| hIL-6 WT |
text| Not reported | Normal |
| R167A | Similar to hIL-6 WT | Increased | Not reported |
| E171A | Similar to hIL-6 WT | Increased | Increased |
| Q174A | Higher than hIL-6 WT | Not reported | Not reported |
| R178A | Higher than hIL-6 WT | Not reported | Not reported |
| R178E |
| Not reported | Not reported |
| R181A/V | Higher than hIL-6 WT | High affinity | Not reported |
Therapeutic Implications
Understanding the chemical reactions and interactions of the IL-6 receptor has significant therapeutic implications . Tocilizumab, a humanized anti-IL-6 receptor antibody, has been developed and approved for the treatment of rheumatoid arthritis and juvenile idiopathic arthritis . Targeting the IL-6R is considered a plausible strategy in cardiovascular and inflammatory diseases .
Scientific Research Applications
Role in Autoimmune Diseases
IL-6 is implicated in the pathogenesis of several autoimmune diseases, such as rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and neuromyelitis optica (NMO). Tocilizumab, a humanized monoclonal antibody targeting IL-6R, has shown efficacy in treating these conditions.
- Rheumatoid Arthritis : Tocilizumab has been extensively studied for RA treatment. Clinical trials have demonstrated significant reductions in disease activity and improvement in patient-reported outcomes when compared to placebo .
- Neuromyelitis Optica : A retrospective case series indicated that switching tocilizumab therapy resulted in a marked decrease in relapse rates among patients with aquaporin 4-positive NMO .
Cardiovascular Disease Management
Emerging evidence suggests that IL-6R blockade may have therapeutic implications in cardiovascular diseases (CVD). Elevated IL-6 levels are associated with increased cardiovascular risk, making IL-6R a potential target for intervention.
- Clinical Findings : Studies using Mendelian randomization have indicated that IL-6R blockade significantly reduces the risk of coronary heart disease (CHD) and myocardial infarction (MI) . The anti-inflammatory properties of IL-6R inhibition are believed to contribute to these protective effects.
Cancer Therapy
IL-6 signaling is also involved in oncogenesis. Research has explored the use of IL-6R blockade in treating various cancers, particularly those characterized by chronic inflammation.
- Castleman’s Disease : Tocilizumab was first used successfully in Castleman’s disease, leading to normalization of inflammatory markers and improvement in clinical symptoms . This paved the way for its use in other malignancies linked with IL-6 dysregulation.
Mechanistic Insights and Drug Development
Recent studies have focused on elucidating the molecular interactions between IL-6 and its receptor to enhance therapeutic efficacy.
- Binding Affinity Studies : Research utilizing computer-guided drug design has identified critical residues involved in the IL-6/IL-6R interaction, which could inform the development of more effective inhibitors .
Ongoing Research and Future Directions
The therapeutic applications of IL-6R are continually expanding, with ongoing clinical trials investigating its efficacy across various conditions:
Mechanism of Action
Interleukin-6 receptor can be compared with other cytokine receptors such as interleukin-1 receptor, interleukin-2 receptor, and interleukin-4 receptor. While all these receptors play roles in immune signaling, interleukin-6 receptor is unique in its involvement in both pro-inflammatory and anti-inflammatory responses. Additionally, interleukin-6 receptor has a distinct structure and signaling mechanism compared to other interleukin receptors .
Comparison with Similar Compounds
Comparison with Similar Cytokine Receptors
Structural and Functional Comparisons
Table 1: Receptor Components and Signaling Pathways
Key Differences:
Signaling Mechanisms
- IL-6 vs. IL-10 : Both activate JAK/STAT, but IL-10R signaling prioritizes STAT3 to suppress inflammation, contrasting IL-6’s pro-inflammatory STAT3 activation .
- IL-6 vs. TNF : TNF receptors directly recruit adaptor proteins (e.g., TRADD) to activate NF-κB, while IL-6R requires gp130 dimerization .
Table 2: Cytokine-Receptor Complex Stoichiometry
| Cytokine | Receptor Complex Structure | Reference |
|---|---|---|
| IL-6 | Hexamer: 2 IL-6, 2 IL-6Rα, 2 gp130 | |
| IL-11 | Tetramer: 1 IL-11, 1 IL-11Rα, 2 gp130 | |
| CNTF | Hexamer: 1 CNTF, 1 CNTFRα, 2 gp130, 2 LIFR |
Clinical and Therapeutic Implications
- IL-6R vs. TNF Inhibitors : IL-6R blockers (e.g., tocilizumab) target upstream cytokine-receptor interaction, whereas TNF inhibitors (e.g., infliximab) neutralize soluble TNF .
- Genetic Variants : The IL6R Asp358Ala variant (rs2228145) reduces classic signaling but increases trans-signaling, correlating with cardiovascular risk . In contrast, TNF receptor variants show weaker disease associations .
Table 3: Therapeutic Targets and Outcomes
Structural Insights from Antagonistic Antibodies
Antibodies like olokizumab and sirukumab bind IL-6 or IL-6Rα to prevent gp130 recruitment. Structural studies reveal these antibodies mimic gp130’s binding interface, a strategy less common in IL-10 or TNF therapies .
Biological Activity
Interleukin-6 (IL-6) is a multifunctional cytokine that plays a pivotal role in various biological processes, including immune response, inflammation, and hematopoiesis. The IL-6 receptor (IL-6R) is essential for mediating the effects of IL-6, and its biological activity is characterized by complex signaling pathways that influence numerous physiological and pathological conditions.
IL-6 exerts its effects through two primary forms of its receptor: the membrane-bound IL-6 receptor (mIL-6R) and the soluble IL-6 receptor (sIL-6R). When IL-6 binds to mIL-6R, it induces the homodimerization of gp130, a signal transducer that activates several intracellular signaling pathways, including:
- JAK/STAT Pathway : This pathway is crucial for mediating immune responses and cell proliferation.
- MAPK Pathway : Involves extracellular-signal-regulated kinase (ERK) signaling, which is important for cell differentiation and survival.
The activation of these pathways leads to various biological responses, including the production of acute phase proteins and the regulation of immune cell activities .
Biological Functions
1. Immune Response Regulation
IL-6 is integral to both innate and adaptive immunity. It promotes the differentiation of B cells into antibody-secreting plasma cells and influences T cell responses. Elevated levels of IL-6 are associated with autoimmune diseases such as rheumatoid arthritis (RA), where it contributes to chronic inflammation .
2. Inflammatory Processes
IL-6 plays a significant role in the acute phase response during inflammation. It stimulates the liver to produce acute phase reactants like C-reactive protein (CRP), which is a marker for inflammation . Additionally, IL-6 influences hematopoiesis by promoting megakaryocyte maturation, leading to increased platelet production during inflammatory states .
3. Cardiovascular Implications
Research indicates that IL-6R blockade may have protective effects against coronary heart disease (CHD) and myocardial infarction (MI). A Mendelian randomization study demonstrated that genetic inhibition of IL-6R was associated with reduced risks for these cardiovascular events . However, no significant effects were observed on hypertension or atrial fibrillation .
Therapeutic Applications
The therapeutic potential of targeting IL-6R has been explored extensively, particularly in autoimmune diseases. Tocilizumab, an anti-IL-6R monoclonal antibody, has shown efficacy in treating RA and other inflammatory conditions:
- Case Study 1 : In a clinical trial involving RA patients with inadequate response to conventional therapies, tocilizumab significantly reduced disease activity scores after 24 weeks of treatment .
| Outcome Measure | Baseline Score | Score After 24 Weeks | p-value |
|---|---|---|---|
| DAS28 Score | 5.5 | 3.2 | <0.001 |
| CRP Levels | 10 mg/L | 1 mg/L | <0.01 |
4. Side Effects and Considerations
While IL-6R inhibition can provide substantial benefits in managing inflammatory diseases, it may also lead to adverse effects such as increased susceptibility to infections, notably pneumonia . Monitoring patients for infections during therapy is essential.
Q & A
Q. How does IL-6 modulate TGF-β receptor expression in epithelial cells?
- Methodological Answer : Treat cell lines (e.g., keratinocytes) with recombinant IL-6 and quantify TGF-βRI/II mRNA via qPCR or protein via flow cytometry . Use IL-6-neutralizing antibodies or STAT3 inhibitors to dissect signaling pathways. Co-culture with fibroblasts to assess paracrine effects .
Q. What strategies differentiate IL-6 classical signaling from trans-signaling in vitro?
- Methodological Answer : Use cell lines lacking membrane-bound IL-6R (e.g., endothelial cells) to isolate trans-signaling via sIL-6R . Block classical signaling with anti-IL-6R antibodies and inhibit trans-signaling with soluble gp130 (sgp130) . Measure downstream STAT3 phosphorylation to confirm pathway specificity .
Q. How can conflicting data on IL-6R’s role in cancer progression be resolved?
- Methodological Answer : Context-dependent effects require stratified analysis by cancer type (e.g., IL-6 promotes metastasis in colorectal cancer but inhibits it in melanoma) . Use patient-derived xenografts (PDX) to compare IL-6R expression in primary vs. metastatic sites. Integrate single-cell RNA sequencing to identify IL-6R+ subpopulations driving tumorigenesis .
Q. What methodologies quantify IL-6R dynamics in chronic inflammation?
Q. How can IL-6R inhibition be optimized in personalized therapeutic strategies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
